molecular formula C25H30N4O4 B10974011 N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide

N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide

Cat. No.: B10974011
M. Wt: 450.5 g/mol
InChI Key: KXGQPRWJUYPUMZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and formic acid.

    Substitution Reactions: Introduction of the 2-methoxyphenyl group can be achieved through nucleophilic substitution reactions, often using methoxyphenyl halides.

    Acylation: The acylation of the pyrido[2,3-d]pyrimidine core with N-cyclohexyl-N-methylacetamide is typically carried out using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidine core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the pyrido[2,3-d]pyrimidine core is known for its activity against certain enzymes and receptors. This makes the compound a potential candidate for drug development, particularly in targeting diseases related to these biological pathways.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the methoxyphenyl group suggests possible activity in modulating neurological pathways, making it a candidate for research in neuropharmacology.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[1-(2-hydroxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-cyclohexyl-2-[1-(2-chlorophenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide may confer unique properties, such as increased lipophilicity and enhanced ability to cross biological membranes. This could make it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

N-cyclohexyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C25H30N4O4/c1-16-14-17(2)26-23-22(16)24(31)28(15-21(30)27(3)18-10-6-5-7-11-18)25(32)29(23)19-12-8-9-13-20(19)33-4/h8-9,12-14,18H,5-7,10-11,15H2,1-4H3

InChI Key

KXGQPRWJUYPUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)N(C)C4CCCCC4)C

Origin of Product

United States

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